Transfusion Independence Rate in JAK Inhibitor-Experienced Patients: MOMENTUM Phase 3 Trial Superiority Versus Danazol
In the pivotal phase 3 MOMENTUM trial (NCT04173494) of JAK inhibitor-experienced, symptomatic, and anemic myelofibrosis patients, momelotinib demonstrated superior transfusion independence rates compared to danazol. This trial is the basis for momelotinib's regulatory approval specifically for myelofibrosis patients with anemia, a subpopulation where ruxolitinib, fedratinib, and pacritinib lack comparable regulatory indication and supporting phase 3 evidence [1]. The primary endpoint of symptom response (≥50% TSS reduction) was met with momelotinib achieving 24.6% versus 9.2% for danazol; key secondary endpoints included transfusion independence rate of 30.8% for momelotinib versus 20.0% for danazol, and spleen volume reduction ≥35% in 23.1% versus 3.1% [2].
| Evidence Dimension | Transfusion independence rate at Week 24 |
|---|---|
| Target Compound Data | 30.8% (95% CI not reported in abstract) |
| Comparator Or Baseline | Danazol: 20.0% |
| Quantified Difference | Absolute difference +10.8 percentage points |
| Conditions | Phase 3 MOMENTUM trial; JAK inhibitor-experienced patients (100% prior ruxolitinib); baseline hemoglobin <10 g/dL; mean baseline Hb 8.1 g/dL (MMB) vs 7.9 g/dL (DAN); 24-week randomized treatment period |
Why This Matters
This is the only phase 3 trial that prospectively demonstrated superior transfusion independence in an anemic myelofibrosis population previously treated with JAK inhibitors, supporting momelotinib's unique positioning for procurement in anemia-focused myelofibrosis research programs.
- [1] Mesa RA, et al. MOMENTUM: Phase 3 randomized study of momelotinib (MMB) versus danazol (DAN) in symptomatic and anemic myelofibrosis (MF) patients previously treated with a JAK inhibitor. MPN-478. Blood. 2022;140(Supplement 1):9667-9669. View Source
- [2] Verstovsek S, et al. MOMENTUM: momelotinib versus danazol in patients with myelofibrosis previously treated with JAK inhibitors who are symptomatic and anemic. Lancet. 2023;401(10378):539-550. View Source
